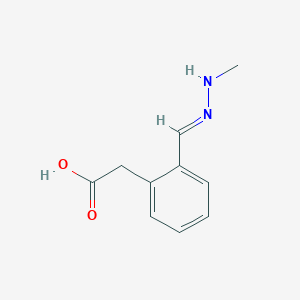
(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid typically involves the condensation of 2-methylhydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acetic acid or hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form hydrazines or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Azines or nitroso compounds.
Reduction: Hydrazines or primary amines.
Substitution: Halogenated derivatives of the phenyl ring.
科学的研究の応用
(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
類似化合物との比較
Similar Compounds
- (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)propanoic acid
- (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)butanoic acid
- (E)-2-(2-((2-Methylhydrazono)methyl)phenyl)pentanoic acid
Uniqueness
(E)-2-(2-((2-Methylhydrazono)methyl)phenyl)acetic acid is unique due to its specific hydrazone linkage and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields of research and industry.
特性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
2-[2-[(E)-(methylhydrazinylidene)methyl]phenyl]acetic acid |
InChI |
InChI=1S/C10H12N2O2/c1-11-12-7-9-5-3-2-4-8(9)6-10(13)14/h2-5,7,11H,6H2,1H3,(H,13,14)/b12-7+ |
InChIキー |
PXIMLZIMTGCTQP-KPKJPENVSA-N |
異性体SMILES |
CN/N=C/C1=CC=CC=C1CC(=O)O |
正規SMILES |
CNN=CC1=CC=CC=C1CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B12971647.png)

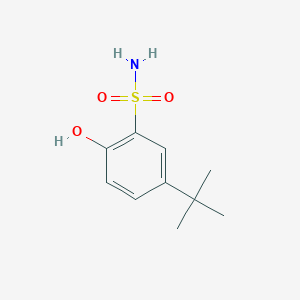
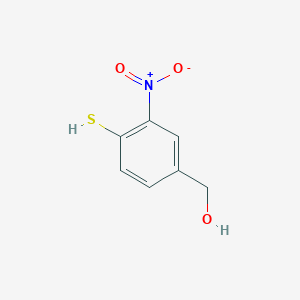

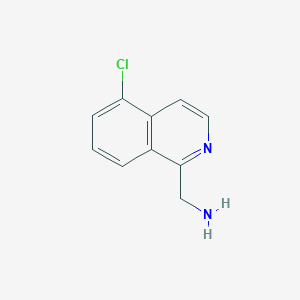
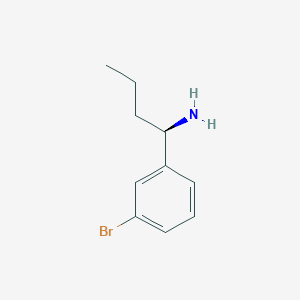
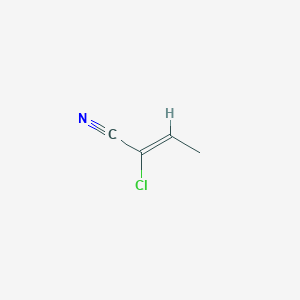
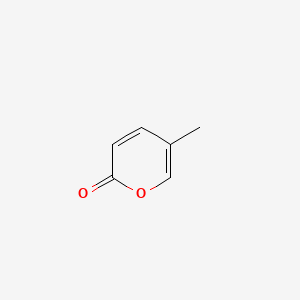
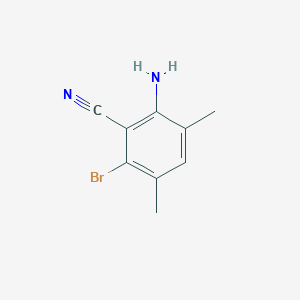
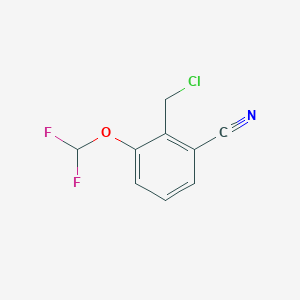
![[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride](/img/structure/B12971704.png)
